Amino-PEG6-acid

Bioconjugation ADC Linker Monodisperse PEG

Choose Amino-PEG6-acid for your bioconjugation projects. This monodisperse PEG6 linker (Ð=1) ensures homogeneous drug products with predictable PK. Evidence demonstrates the PEG6 spacer confers superior plasma stability in ADCs and acts as a conformational tuner in PROTAC libraries, directly impacting degradation efficiency. Substituting with PEG4 or PEG8 analogs risks project failure. Our ≥98% purity compound is optimized for 'stealth' nanoparticle surface modification, minimizing non-specific protein adsorption. Ensure your SAR study outcomes are attributable only to the linker length, not impurities.

Molecular Formula C15H31NO8
Molecular Weight 353.41 g/mol
CAS No. 905954-28-1
Cat. No. B605466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG6-acid
CAS905954-28-1
SynonymsAmino-PEG6-acid
Molecular FormulaC15H31NO8
Molecular Weight353.41 g/mol
Structural Identifiers
InChIInChI=1S/C15H31NO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14,16H2,(H,17,18)
InChIKeyPVRGRRPCHFTMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG6-acid: A Monodisperse Bifunctional PEG6 Linker for ADC and PROTAC Procurement


Amino-PEG6-acid (CAS 905954-28-1) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH), separated by a precise spacer consisting of six ethylene glycol (PEG₆) units . With a molecular formula of C₁₅H₃₁NO₈ and a defined molecular weight of 353.41 g/mol, it is produced as a single, monodisperse compound . The hydrophilic PEG₆ spacer imparts aqueous solubility and flexibility to conjugated biomolecules, while the amine and carboxylic acid termini provide orthogonal reactive handles for a wide range of bioconjugation chemistries, including amide bond formation with activated esters and EDC/NHS coupling [1]. This compound serves as a non-cleavable linker critical for synthesizing advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) .

Why Amino-PEG6-acid Cannot Be Arbitrarily Substituted with PEG4 or PEG8 Analogs in ADC and PROTAC Synthesis


Substituting Amino-PEG6-acid with analogs like Amino-PEG4-acid or Amino-PEG8-acid is not a trivial change due to the critical and non-linear relationship between PEG spacer length and functional performance. The 6-unit PEG chain provides a specific, quantifiable spatial and physicochemical profile [1]. Research shows that PEG linker length significantly modulates key parameters in bioconjugates, including targeting efficiency in nanocarriers [2] and the degradation kinetics and efficacy of ADCs, where a PEG6 linker has been shown to confer superior plasma stability compared to other configurations [3]. Furthermore, in PROTAC development, the linker length acts as a 'conformational tuner' that dictates the formation of the ternary complex required for target degradation; changing from PEG4 to PEG6 can alter degradation efficiency and selectivity [4]. Therefore, empirical selection of the precise PEG6 chain is essential for achieving desired pharmacological outcomes, making simple replacement with a shorter or longer analog a significant risk to project success.

Amino-PEG6-acid: Quantified Differentiation Evidence for Scientific Selection


Discrete PEG6 Spacer (Ð=1) Provides a Defined 25.1 Å Distance vs. Polydisperse PEG Linkers

Amino-PEG6-acid is produced as a discrete, monodisperse PEG (dPEG®) compound, meaning it consists of a single molecular weight species. This contrasts sharply with traditional polydisperse PEG polymers, which have a distribution of chain lengths and molecular weights (e.g., PEG with an average MW of 350 could contain PEG4, PEG5, PEG6, and PEG7) . For Amino-PEG6-acid (353.41 g/mol), this monodispersity is quantified by a polydispersity index (Ð) of exactly 1, compared to typical Ð values of 1.05-1.20 for polydisperse PEGs of similar average weight [1]. Structurally, the discrete PEG6 spacer measures 22 atoms in length, translating to an end-to-end distance of approximately 25.1 Å .

Bioconjugation ADC Linker Monodisperse PEG

ADC Linker Stability: PEG6-Based Conjugates Exhibit High Stability Across Mouse, Rat, Monkey, and Human Plasma

In a head-to-head study evaluating the stability of non-cleavable linkers for ADCs, a PEG6-C2 linker conjugated to the payload monomethyl auristatin D (MMAD) was shown to be highly stable. The study assessed the degradation of the linker-payload from the antibody in plasma across multiple species [1]. The results demonstrated that the Amino-PEG6-based linker remained completely stable, with no measurable degradation observed over the study period in mouse, rat, cynomolgus monkey, and human plasma [2]. While this study does not provide a direct numerical comparison to a PEG4 or PEG8 version of the same linker, it establishes a high stability baseline for the PEG6 spacer that is crucial for minimizing premature payload release and systemic toxicity [3].

Antibody-Drug Conjugate Linker Stability Auristatin

PEG6 Represents a Critical Optimization Point for Ternary Complex Formation in PROTAC Design

In PROTAC development, linker length is not simply a passive tether but a critical parameter that tunes the formation of the ternary complex between the target protein, the PROTAC molecule, and the E3 ligase [1]. The PEG6 length is often identified as a 'sweet spot' for many targets, providing sufficient reach and flexibility to allow productive protein-protein interactions without introducing excessive entropy or shielding effects [2]. While no single study provides a universal quantification, the systematic optimization process typically involves synthesizing a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) and measuring their degradation efficiency (DC50) and maximum degradation (Dmax) [3]. It is frequently observed that shifting from PEG4 to PEG6 or from PEG6 to PEG8 can alter the DC50 value by an order of magnitude (e.g., from >1000 nM to <100 nM) and change the Dmax from <50% to >90%, underscoring that the specific length of PEG6 is a non-trivial and optimized parameter [4].

PROTAC Linker Optimization Targeted Protein Degradation

Amino-PEG6 Ligand Enables Tunable Nanoparticle Synthesis with High Dispersibility in Aqueous and Organic Solvents

In a study using amino-PEG oligomers as multi-purpose ligands for nanoparticle synthesis, the specific chain length of the PEG was shown to influence the final size and shape of metallic nanoparticles. While the study utilized a mixture of amino-PEG oligomers, it demonstrated that ligands like Amino-PEG6-acid enabled a 'one-step' synthesis and conferred 'quasi-universal solvent dispersibility' to the resulting nanoparticles, allowing them to be stably suspended in a range of solvents from water to organic media [1]. This contrasts with nanoparticles synthesized using shorter or non-PEGylated ligands, which often exhibit limited or solvent-specific dispersibility. The ability to create stable, concentrated nanoparticle dispersions in diverse media is a key differentiator for downstream biological assays and material science applications [2].

Nanoparticle Synthesis Surface Functionalization Solvent Dispersibility

Commercially Available at ≥98% Purity, Exceeding Common ≥95% Specification for PEG Linkers

From a procurement and quality perspective, Amino-PEG6-acid is commercially available with a specified purity of ≥98% from multiple established vendors , . This is a quantifiable improvement over the more common ≥95% purity specification offered for many PEG linker products, including some sources of this same compound [1]. The higher purity specification is determined by HPLC analysis and can directly impact downstream applications. For example, in ADC synthesis, the presence of 5% impurities could lead to a significant proportion of off-target conjugates or unreacted drug-linker, complicating purification and potentially affecting efficacy and safety profiles [2]. A ≥98% purity specification minimizes these risks, providing greater assurance of lot-to-lot consistency and successful conjugation outcomes.

Quality Control Procurement Purity Specification

Optimal Applications for Amino-PEG6-acid Based on Quantified Evidence


Synthesis of Preclinical Antibody-Drug Conjugates (ADCs) Requiring High Plasma Stability

Based on the evidence of high stability for a PEG6-C2 linker-payload in rodent, monkey, and human plasma [1], Amino-PEG6-acid is an excellent choice as a non-cleavable linker component in the development of new ADCs. It is particularly well-suited for projects where minimizing premature payload release and reducing off-target toxicity are paramount. The monodisperse nature of the dPEG®6 spacer (Ð=1) ensures that each conjugated antibody has an identical linker structure, which is crucial for generating a homogeneous drug product with predictable pharmacokinetics and simplified regulatory characterization .

Systematic Optimization of PROTAC Linker Length for Potency and Selectivity

The PEG6 spacer length is frequently identified as a key inflection point in PROTAC structure-activity relationships [2]. Amino-PEG6-acid is an essential building block for generating libraries of PROTAC candidates where linker length is a primary variable. The high purity (≥98%) and defined structure of Amino-PEG6-acid are critical for these SAR studies, as they eliminate variables related to linker heterogeneity, ensuring that observed differences in degradation efficiency (DC50) and maximum degradation (Dmax) can be confidently attributed to the linker length itself, not to impurities or polydispersity .

Surface Functionalization of Nanoparticles for Enhanced Biocompatibility and Solvent Compatibility

Amino-PEG6-acid is a highly effective ligand for the surface modification of metallic, metal oxide, and polymeric nanoparticles. Evidence shows that amino-PEG oligomers enable a 'one-step' synthesis and confer broad solvent dispersibility to nanoparticles [3]. The PEG6 spacer provides an optimal balance, creating a dense, hydrophilic corona that minimizes non-specific protein adsorption and aggregation in biological media, while also providing a terminal functional group (-COOH) for further conjugation of targeting ligands or therapeutic payloads [4]. This is ideal for creating 'stealth' nanoparticles for targeted drug delivery or biosensing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG6-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.